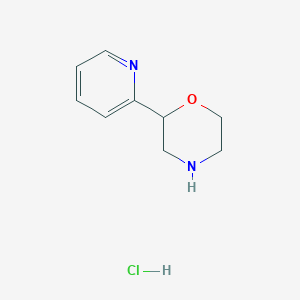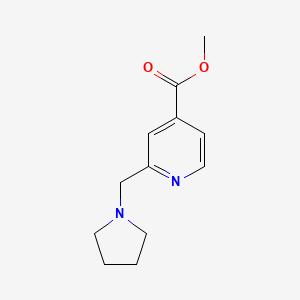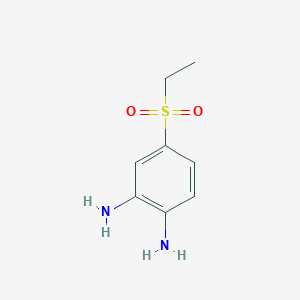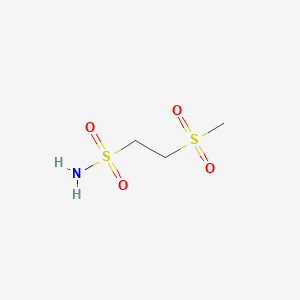
2-Methanesulfonylethane-1-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Organosulfur Compounds
2-Methanesulfonylethane-1-sulfonamide is a type of organosulfur compound known as a sulfonimidate . Sulfonimidates have seen a resurgence in interest due to their potential as intermediates in the synthesis of other important organosulfur compounds .
Precursor for Polymers
Sulfonimidates, including 2-Methanesulfonylethane-1-sulfonamide, have been utilized as precursors for polymers . This application takes advantage of the lability of sulfonimidates under certain conditions .
Drug Candidates
Sulfonimidates have been used in the development of sulfoximine and sulfonimidamide drug candidates . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Alkyl Transfer Reagents
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Synthesis of Sulfonamides
Sulfonimidates are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . This property can be utilized in the synthesis of sulfonamides .
Synthesis of Poly (oxothiazene) Polymers
In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Mécanisme D'action
Target of Action
2-Methanesulfonylethane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target bacterial enzymes such as dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 2-Methanesulfonylethane-1-sulfonamide, act as competitive inhibitors of their target enzymes . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase . By mimicking PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for DNA synthesis, its depletion leads to a halt in bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general exhibit a range of pharmacological activities and can be used to treat a diverse range of disease states . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides can vary, influencing their bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of 2-Methanesulfonylethane-1-sulfonamide, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the production of DNA in bacteria, halting their growth and replication . This makes sulfonamides effective antibacterial agents .
Action Environment
The action, efficacy, and stability of 2-Methanesulfonylethane-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s absorption and distribution . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Propriétés
IUPAC Name |
2-methylsulfonylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3,(H2,4,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASSUGWMWUCANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonylethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B3225669.png)
![Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3225672.png)
![tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3225674.png)
![5,8-Ethanopyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 7,8-dihydro-2-(methylthio)-, 1,1-dimethylethyl ester](/img/structure/B3225678.png)
![15-Oxo-3,11,14-triaza-dispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid 3-benzyl ester 11-tert-butyl ester](/img/structure/B3225687.png)
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)
![cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3225702.png)
![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)
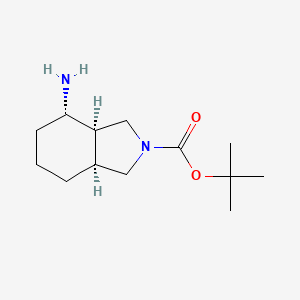
![Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3225721.png)
